Heptolamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1034-82-8 |
|---|---|
Molecular Formula |
C15H22N2O3S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-cycloheptyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H22N2O3S/c1-12-8-10-14(11-9-12)21(19,20)17-15(18)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H2,16,17,18) |
InChI Key |
QCCIACYFEQKAMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCCC2 |
Other CAS No. |
1034-82-8 |
Origin of Product |
United States |
Historical Context and Conceptual Foundations of Heptolamide in Chemical and Biological Research
Nomenclature and Classification within Pharmaceutical Substance Categorization
Heptolamide is recognized by several identifiers and has a specific classification within pharmaceutical and chemical taxonomies. Its International Nonproprietary Name (INN) is this compound, a system established by the World Health Organization to ensure a unique and universal name for each pharmaceutical substance. ontosight.aiwho.intantibodysociety.orgwho.int
The compound is chemically classified as a sulfonylurea. antibodysociety.orgalfa-chemistry.comwho.int This class of compounds is characterized by a central sulfonylurea moiety, which consists of a sulfonyl group attached to a urea (B33335) group. The general structure is R−SO₂−NH−CO−NH−R'. The specific chemical name for this compound is 1-cycloheptyl-3-(4-methylphenyl)sulfonylurea. alfa-chemistry.com
Below is a table summarizing the key nomenclature and identifiers for this compound.
| Identifier Type | Identifier | Reference |
|---|---|---|
| International Nonproprietary Name (INN) | This compound | ontosight.aiwho.intantibodysociety.orgwho.int |
| CAS Number | 1034-82-8 | govinfo.govalfa-chemistry.combldpharm.com |
| Chemical Name | 1-cycloheptyl-3-(4-methylphenyl)sulfonylurea | alfa-chemistry.com |
| Molecular Formula | C15H22N2O3S | alfa-chemistry.combldpharm.com |
| UNII (Unique Ingredient Identifier) | 459OHZ7GEN | ontosight.aifda.gov |
Evolution of Research Perspectives on this compound and Related Chemical Entities
The research context for this compound is intrinsically linked to the discovery and development of the broader class of sulfonylurea compounds. The journey began serendipitously in the 1930s and 1940s during research into antibacterial sulfonamides. diabetesonthenet.com Scientists observed that some of these compounds had a notable side effect: they lowered blood glucose levels. diabetesonthenet.commejfm.comnih.gov This discovery shifted research perspectives, opening a new therapeutic avenue for diabetes treatment. nih.govkarger.com
The first sulfonylurea to be marketed was Carbutamide, which was initially synthesized in 1945 and later studied for its hypoglycemic effects. diabetesonthenet.com This paved the way for the development of other sulfonylureas, which were categorized into first and second generations, each with different pharmacokinetic properties. mejfm.combjd-abcd.com
The development of oral antidiabetic agents can be seen in two eras: one of fortuitous discovery up to the year 2000, which included sulfonylureas, and a later era based on targeted drug design. karger.comkarger.com this compound emerged during this first era of discovery, listed alongside other sulfonylureas like Tolbutamide and Chlorpropamide. antibodysociety.orgwho.intwho.int While these related compounds were extensively studied and entered widespread clinical use, research on this compound itself appears to have been less extensive, and it did not become a mainstream therapeutic agent.
The primary mechanism of action for sulfonylureas, discovered much later, involves stimulating insulin (B600854) secretion from the beta cells of the pancreas. nih.gov This understanding solidified their role in diabetes management and continued to fuel research into related chemical structures.
Early Methodological Approaches to Studying Chemical Compounds of this compound's Class
The study of sulfonylureas in the mid-20th century relied on a combination of chemical synthesis, animal studies, and early clinical investigations. The initial synthesis of these compounds often involved multi-step chemical reactions. For instance, a common method for creating sulfonamides involves the reaction of an aromatic sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov
Early analytical methods were crucial for identifying and quantifying these compounds. Titrimetric methods, particularly diazotization titration, were commonly used for compounds with a primary aromatic amine group. slideshare.net Spectrophotometry, specifically the Bratton-Marshall procedure, was another key technique. oup.com This colorimetric method involves diazotizing the sulfonamide and then coupling it with another reagent to produce a colored compound whose intensity can be measured to determine concentration. oup.com
For separating compounds from complex mixtures like biological fluids or feeds, early forms of chromatography were employed. oup.com Techniques such as column chromatography were used for the cleanup and separation of sulfonamides from other substances before quantification. oup.com These methods, while less sophisticated than modern techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, were foundational in the initial characterization and study of sulfonylureas like this compound. psu.eduresearchgate.net
The biological activity of these compounds was initially observed in animal models, where their glucose-lowering effects were documented. diabetesonthenet.comnih.gov Subsequent human studies, like the pivotal University Group Diabetes Program (UGDP) which investigated Tolbutamide, were designed to understand the long-term effects and clinical utility of this class of drugs. mejfm.comdiabetesjournals.org
This compound: An Obscure Compound with Limited Scientific Literature
Following a comprehensive search of scientific and chemical databases for the compound "this compound," it has been determined that there is a significant lack of detailed, publicly available scientific literature regarding its synthesis and chemical properties. While the name "this compound" appears in several chemical and pharmaceutical lists, often categorized as a sulfonylurea derivative and a potential antidiabetic agent, specific data on its synthesis, derivatization, and biosynthetic pathways are not available in the reviewed sources. thefreedictionary.comontosight.aiantibodysociety.orgmedkoo.com
The compound is listed with the CAS number 1034-82-8 and a molecular formula of C15H22N2O3S. epa.govbldpharm.com However, beyond these basic identifiers and its classification, the scientific literature does not provide the specific research findings necessary to construct a detailed article on its advanced synthetic strategies as requested.
Due to the absence of specific data for this compound, it is not possible to provide a scientifically accurate and detailed analysis for the following topics:
Advanced Synthetic Strategies and Derivatization of Heptolamide
Considerations of Biosynthetic Pathways for Heptolamide-Related Compounds:Information on the biosynthesis of this compound or closely related compounds could not be located.
Therefore, the following article cannot be generated as the foundational scientific information for the specific compound "this compound" is not present in the available literature.
Table of Compounds Mentioned
Enzymatic Biocatalysis in this compound-Related Synthesis
The formation of the amide bond in this compound, which links a benzoic acid moiety to a 4-heptylamine moiety, is a prime target for enzymatic catalysis. Lipases, a class of hydrolytic enzymes, have demonstrated considerable versatility in catalyzing amidation reactions, often under mild and environmentally benign conditions. sci-hub.sedoi.org
Lipase from Candida antarctica (specifically its type B, known as CALB) is a widely used and efficient biocatalyst for aminolysis reactions. sci-hub.sedoi.org The synthesis of N-substituted amides, structurally similar to this compound, can be achieved through the direct amidation of a carboxylic acid or the aminolysis of an ester. niscpr.res.inresearchgate.net In the context of this compound synthesis, this would involve the reaction between benzoic acid (or a simple ester derivative like methyl benzoate) and 4-heptylamine.
The general mechanism for lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The serine residue in the lipase's active site attacks the carbonyl carbon of the benzoic acid or its ester, forming a tetrahedral intermediate. This is followed by the release of water or an alcohol, resulting in a stable acyl-enzyme complex. Subsequently, the nucleophilic amine (4-heptylamine) attacks the acyl-enzyme intermediate, leading to the formation of the final amide product, this compound, and regeneration of the free enzyme. doi.org
Research on lipase-catalyzed amidation highlights several key parameters that influence reaction efficiency, including the choice of solvent, temperature, and the nature of the substrates. sci-hub.se Immobilized lipases, such as Novozym 435 (which is CALB immobilized on an acrylic resin), are often preferred as they offer enhanced stability and facilitate easier separation and reuse of the biocatalyst, making the process more cost-effective. sci-hub.seunimi.it
Table 1: Key Parameters in the Lipase-Catalyzed Synthesis of N-Alkyl Benzamides
| Parameter | Description | Relevance to this compound Synthesis |
| Enzyme | Candida antarctica Lipase B (CALB), often in immobilized form (e.g., Novozym 435). sci-hub.se | Highly effective for a broad range of amidation reactions, including the formation of N-alkyl amides. niscpr.res.inresearchgate.net |
| Substrates | Benzoic acid and 4-Heptylamine, or an ester of benzoic acid (e.g., methyl benzoate) and 4-heptylamine. | Direct amidation of the free acid or aminolysis of the ester are both viable routes. researchgate.netrsc.org |
| Solvent | Typically a non-polar organic solvent like heptane, hexane, or methyl tert-butyl ether (MTBE) to minimize water activity and shift the equilibrium towards synthesis. mdpi.comresearchgate.net | The choice of solvent can significantly impact enzyme activity and substrate solubility. |
| Temperature | Generally mild, often in the range of 40-60 °C. unimi.it | Optimizing temperature can enhance reaction rates without causing enzyme denaturation. |
| Water Activity | Low water content is crucial to favor the synthesis reaction over the reverse hydrolytic reaction. rsc.org | Molecular sieves or vacuum can be used to remove water produced during direct amidation. |
Pathway Engineering for Bio-Inspired Compound Generation
The de novo biosynthesis of this compound in a microbial host, such as Escherichia coli, represents a frontier in metabolic engineering. This approach requires the construction of a synthetic pathway that can produce the two key precursors, benzoic acid and 4-heptylamine, from a simple carbon source like glucose, and then couple them to form the final product.
Engineered Biosynthesis of Benzoic Acid:
Benzoic acid is not a common primary metabolite, but several biosynthetic routes have been engineered in microorganisms. nih.govnih.gov A common strategy starts from the shikimate pathway, which produces chorismic acid, a precursor to the aromatic amino acid L-phenylalanine. plos.org A plant-like pathway can then be introduced into E. coli to convert L-phenylalanine to benzoic acid. nih.govacs.org This involves two main steps:
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. acs.org
β-Oxidative Pathway: A set of enzymes, analogous to those in fatty acid degradation, shortens the three-carbon side chain of cinnamic acid by two carbons. purdue.edumpg.de This involves the activation of cinnamic acid to cinnamoyl-CoA, followed by hydration, oxidation, and thiolytic cleavage to yield benzoyl-CoA, which can then be converted to benzoic acid. acs.org
Significant titers of benzoic acid have been achieved in engineered E. coli and Pseudomonas taiwanensis by optimizing the expression of these pathway genes and knocking out competing metabolic pathways. nih.govnih.govresearchgate.net
Engineered Biosynthesis of 4-Heptylamine:
The biosynthesis of short-chain alkylamines like 4-heptylamine is less established. However, strategies can be adapted from research on the production of other short-chain amines. frontiersin.orgresearchgate.net One potential route involves the reductive amination of a corresponding ketone, 4-heptanone (B92745). This would require:
Synthesis of 4-Heptanone: This precursor could potentially be derived from fatty acid biosynthesis pathways by engineering the chain length specificity and introducing a decarboxylation or related reaction sequence.
Reductive Amination: An amine dehydrogenase (AmDH) or a transaminase could then be used to convert 4-heptanone to 4-heptylamine. frontiersin.org Native or engineered AmDHs have shown effectiveness in the synthesis of various short-chain chiral amines from their corresponding ketones. researchgate.net
Assembling the Full Pathway:
Table 2: Proposed Gene Cassettes for Engineered this compound Biosynthesis in E. coli
| Module | Enzymatic Step | Example Gene(s) | Source Organism | Function |
| Benzoic Acid | Phenylalanine deamination | PAL | Rhodosporidium toruloides | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate-CoA ligation | encH | "Streptomyces maritimus" | Activates cinnamic acid to cinnamoyl-CoA. acs.org | |
| β-Oxidation cascade | encI, encJ | "Streptomyces maritimus" | Converts cinnamoyl-CoA to benzoyl-CoA. acs.org | |
| 4-Heptylamine | Ketone formation | - | Engineered pathway | Hypothetical pathway to produce 4-heptanone. |
| Reductive amination | AmDH | Bacillus sp. / Engineered | Converts 4-heptanone to 4-heptylamine. frontiersin.org | |
| Amidation | Amide bond formation | CALB | Candida antarctica | Catalyzes the condensation of benzoic acid and 4-heptylamine. sci-hub.se |
Rigorous Structural Elucidation of Heptolamide and Its Derivatives
X-ray Crystallography for Absolute Configuration and Solid-State Structure
No published X-ray crystal structure for Heptolamide or its derivatives could be found. This type of analysis is essential for unambiguously determining the molecule's three-dimensional structure and absolute configuration.
Integration of Analytical Techniques for Comprehensive Structural Insights
Without the foundational data from the individual analytical techniques mentioned above, a comprehensive discussion on their integration for the structural elucidation of this compound cannot be constructed.
Elucidation of Molecular Interactions and Biochemical Mechanisms of Heptolamide Action
Investigation of Ligand-Target Recognition and Binding Dynamics
Detailed investigations into how heptolamide recognizes and binds to its biological targets are not extensively documented in peer-reviewed literature. The following subsections reflect the current state of knowledge.
Macromolecular Target Identification and Characterization
Quantitative Binding Assays (e.g., Reporter Gene Bioassays for Receptor Binding)
Quantitative data from binding assays for this compound are limited. One study on chemicals present in recreational water utilized reporter gene bioassays to screen for endocrine-disrupting effects. wrc.org.zawrc.org.za These assays are designed to measure the ability of compounds to bind to specific hormonal receptors, leading to the expression of a reporter gene. wrc.org.zawrc.org.za this compound was identified as one of the compounds present in the water samples subjected to these assays. wrc.org.zawrc.org.za However, the study does not provide specific quantitative binding data for this compound to the estrogen or other hormonal receptors tested, nor does it detail any observed activation or inhibition. wrc.org.zawrc.org.za Further, in vitro binding assays have been mentioned in a general context in patents that also list this compound, but no specific results for this compound are provided. googleapis.comgoogleapis.com
Kinetic and Thermodynamic Analysis of this compound-Target Interactions
There is a significant lack of information regarding the kinetic and thermodynamic parameters of this compound's interaction with any potential biological target. Studies detailing the association and dissociation rate constants (kon and koff), equilibrium dissociation constant (KD), or the thermodynamic profile (changes in enthalpy and entropy) upon binding are absent from the reviewed literature. Thermal analysis data for this compound exists, which is crucial for understanding its physical properties like polymorphism, but this does not describe its biological binding thermodynamics. scribd.com
Enzymatic Modulation and Mechanistic Studies
Information on how this compound may modulate enzymatic activity is sparse and indirect.
Allosteric Modulation Mechanisms
There is no available research that suggests or investigates whether this compound acts via an allosteric modulation mechanism. Studies that would identify a distinct binding site from the primary active site of a receptor or enzyme, and characterize how binding to this allosteric site modulates the target's function, have not been published for this compound. The compound has been mentioned in the context of negative allosteric inhibitors for IL17, but only as part of a large list of compounds, without specific data. ozmosi.com
Cellular Pathway Perturbation and Signaling Cascade Analysis
Detailed studies on the specific effects of this compound on cellular pathways and signaling cascades are not extensively documented in the available scientific literature. General principles of cellular pathway analysis are well-established, but their direct application to this compound has not been a prominent subject of published research.
Impact on Intracellular Signaling Networks (e.g., MAPK, NF-κB, Nrf2 pathways)
There is a lack of specific research data detailing the impact of this compound on key intracellular signaling networks such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways are crucial in regulating a wide array of cellular processes, including inflammation, oxidative stress response, and cell proliferation. google.commdpi.comwikipedia.org However, studies directly investigating the modulation of these specific pathways by this compound are not found in the surveyed literature.
Regulation of Gene Expression and Protein Synthesis
The process of gene expression, involving the transcription of DNA into mRNA and subsequent translation into protein, is a fundamental mechanism of cellular function and is subject to complex regulation. onelook.comnih.govwho.int The influence of any chemical compound on these processes is a key aspect of its pharmacological profile. At present, there are no specific studies available that detail how this compound may regulate gene expression or protein synthesis. Research has not yet elucidated whether this compound can act as a transcription factor, influence the stability of mRNA, or affect the translational machinery. wikipedia.orgnih.govbioninja.com.au
Subcellular Localization and Organelle-Specific Interactions
The specific subcellular localization of this compound and its potential interactions with organelles such as the mitochondria, endoplasmic reticulum, or nucleus have not been characterized in published research. Techniques exist to determine the subcellular distribution of molecules and their interactions with proteins within specific compartments, but these have not been applied to this compound in any available studies. bioninja.com.aunih.govdrugbank.com
Molecular Interactions within Advanced Delivery System Constructs
Advanced drug delivery systems are designed to improve the therapeutic efficacy of compounds by controlling their release and targeting specific sites within the body. ontosight.aiwho.intimrpress.com While this compound is mentioned in patents related to pharmaceutical preparations, specific research on its incorporation into and molecular interactions within advanced delivery system constructs is not available. mdpi.com
Vector-Ligand Binding Affinity and Selectivity
The binding affinity and selectivity of a drug to its target are critical determinants of its potency and potential side effects. In the context of targeted drug delivery, the interaction between a vector (e.g., an antibody or peptide) and its corresponding ligand on a target cell is paramount. There is no information available in the scientific literature regarding the vector-ligand binding properties of this compound or its use in such targeted systems.
In Vitro and Ex Vivo Research Models for Investigating Heptolamide S Biological Effects
Advanced Cell Culture Systems for Mechanistic Research
Modern cell culture has moved beyond simple monolayer systems to more complex platforms that better mimic the physiological environment of human tissues. thermofisher.commdpi.com These advanced systems are invaluable for conducting mechanistic research on chemical compounds.
Three-Dimensional (3D) Cell Cultures and Organoid Systems
Three-dimensional (3D) cell culture systems represent a significant advancement over 2D models by allowing cells to grow and interact within a 3D space, more closely mimicking the microarchitecture of native tissues and organs. researchgate.netnih.govthermofisher.com These models, which include spheroids and organoids, facilitate more realistic cell-to-cell and cell-to-matrix interactions and establish gradients of nutrients, oxygen, and drug exposure similar to those found in vivo. mdpi.comresearchgate.net
Organoids are particularly sophisticated 3D models derived from stem cells—either adult stem cells (aSCs) or induced pluripotent stem cells (iPSCs)—that self-organize to form miniaturized and functional versions of organs. mdpi.comfacellitate.comnih.govmoleculardevices.com For example, liver organoids can be used as more predictive models for hepatotoxicity and drug metabolism studies compared to traditional assays. rndsystems.com The use of patient-derived organoids allows for disease modeling with high precision. mdpi.comnih.gov Although these systems are ideal for studying the detailed effects of Heptolamide on tissue-like structures, published research specifically applying 3D or organoid models to this compound is not readily found.
| Model Type | Source | Potential Application for this compound Research | Key Advantages |
| Spheroids | Cancer cell lines, primary cells thermofisher.com | Investigating tumor penetration and efficacy in an in vivo-like tumor mass. | Reproducible, scalable for high-content screening. moleculardevices.com |
| Organoids | Adult stem cells, iPSCs mdpi.com | Modeling organ-specific responses (e.g., in liver, kidney, or intestinal organoids). rndsystems.com | Recapitulates organ architecture, functionality, and genetic signature. nih.gov |
| This table illustrates the potential use of 3D models; specific data for this compound is not available in the reviewed literature. |
Co-Culture Models for Intercellular Communication Studies
Biological processes in the body rarely involve a single cell type. Co-culture models, which involve growing two or more different cell types together, are designed to study the crucial interactions and communication between them. facellitate.comnih.gov These systems can be set up for direct cell-to-cell contact or for indirect communication via secreted factors, often using a porous membrane to separate the cell populations (e.g., Transwell inserts). plos.orgmdpi.com
These models are essential for understanding complex physiological or pathological processes, such as the interaction between endothelial cells and smooth muscle cells in vascular diseases or between tumor cells and stromal cells in a cancer microenvironment. mdpi.commednexus.org By mimicking this cellular crosstalk, researchers can gain insights into how a compound like this compound might affect not just individual cells, but the entire tissue system. plos.org Specific applications of co-culture models to investigate this compound have not been detailed in the available scientific reports.
| Co-Culture System | Cell Types | Research Focus | Relevance for this compound |
| Indirect Co-culture | Endothelial Cells & Osteoblasts plos.org | Paracrine signaling in bone formation. | To investigate effects on bone metabolism. |
| Direct Co-culture | Macrophages & Adipocytes nih.gov | Inflammatory signaling in metabolic tissue. | To study potential anti-inflammatory or metabolic effects. |
| 3D Co-culture | Glioma Stem Cells & Cerebral Organoids mednexus.org | Tumor invasion and microenvironment interactions. | To assess effects in a neuro-oncological context. |
| The table shows hypothetical applications; specific research on this compound using these models is not documented in the reviewed literature. |
Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Systems
The development of induced pluripotent stem cell (iPSC) technology has revolutionized biomedical research. nih.govwikipedia.org iPSCs are generated by reprogramming somatic cells (like skin or blood cells) from a donor back into an embryonic-like state. wikipedia.orgucla.edufrontiersin.org These cells can then be differentiated into virtually any cell type in the body, such as neurons, cardiomyocytes, or hepatocytes. ucla.educmrijeansforgenes.org.au
A major advantage of iPSCs is the ability to generate patient-specific cells, providing an unparalleled platform for modeling diseases, screening drugs, and developing personalized therapies without the ethical concerns of embryonic stem cells. nih.govmdpi.com For a compound like this compound, iPSC-derived cells could be used to test its effects on specific human cell types that may be difficult to obtain otherwise, or to investigate its efficacy and safety profile on cells from patients with specific genetic backgrounds. frontiersin.org Despite their potential, there is no specific mention in the reviewed literature of iPSC-derived systems being used to study this compound.
Subcellular and Organelle-Based Assays (e.g., Mitochondrial Suspensions)
To pinpoint the precise molecular mechanism of a compound, researchers often need to look inside the cell at its components. Subcellular fractionation techniques allow for the isolation of specific organelles like nuclei, mitochondria, and the endoplasmic reticulum from cells. thermofisher.comnih.gov These isolated organelles or organelle-based preparations, such as mitochondrial suspensions, can then be used in assays to determine if a compound directly targets a specific subcellular process. thermofisher.com
For instance, studying mitochondrial suspensions can reveal if a compound affects cellular respiration or energy (ATP) production. nih.gov Assays using isolated mitochondria can measure oxygen consumption, membrane potential, and the production of reactive oxygen species (ROS). nih.govnih.gov Such targeted assays are critical for determining if the primary mechanism of action of a compound like this compound involves mitochondrial function. nih.gov While cyanide is a known inhibitor of the mitochondrial enzyme cytochrome c oxidase, specific studies detailing this compound's direct effects in mitochondrial suspension assays are not present in the available literature. wrc.org.za
Isolated Tissue and Organ Perfusion Models (Ex Vivo)
Ex vivo models bridge the gap between in vitro cell cultures and in vivo whole-organism studies. researchgate.netnih.gov In these systems, an intact organ or tissue is removed from an animal or human donor and maintained in a viable, functional state for several hours by perfusing it with an oxygenated, nutrient-rich solution. researchgate.netnih.govwho.intctrjournal.org
This approach preserves the complex 3D architecture and multicellular heterogeneity of the organ, allowing for the study of drug metabolism, transport, and physiological responses in a highly controlled yet physiologically relevant context. researchgate.netnih.govunil.ch For example, an isolated perfused liver could be used to study the hepatic metabolism of this compound, while a perfused kidney could be used to investigate its excretion pathways. nih.govunil.ch These models are powerful tools for pharmacokinetic and pharmacodynamic studies, but research documenting the use of ex vivo organ perfusion to investigate this compound is not currently available. moleculardevices.comresearchgate.net
Development and Validation of Novel In Vitro Bioassays for Mechanistic Studies
There is no specific information available in the reviewed literature regarding the development and validation of novel in vitro bioassays designed to elucidate the precise molecular mechanisms of this compound. General research on sulfonylureas has utilized various bioassays to study their effects on insulin (B600854) secretion and ion channel activity. However, specific assays tailored to or validated for this compound are not described.
Physiologically Relevant Microfluidic Systems (e.g., Organ-on-a-Chip)
The application of microfluidic systems or organ-on-a-chip technology to study the pharmacokinetics, pharmacodynamics, or toxicology of this compound has not been documented in the available scientific literature. While these technologies are revolutionizing drug discovery and development by providing more physiologically relevant models of human organs, their use in the specific context of this compound research has not been reported.
Computational and Theoretical Research in Heptolamide Studies
Molecular Modeling and Simulation Techniquesscifiniti.comspringer.com
Molecular modeling and simulation encompass a range of computational methods used to represent and study the behavior of molecules. researchgate.netspringer.com These techniques are crucial for understanding the three-dimensional structure of drug targets and how they interact with ligands like Heptolamide. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in structure-based drug design to simulate the interaction between a small molecule (ligand) and a protein (receptor). nih.gov The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function.
Virtual screening leverages molecular docking on a large scale, allowing for the rapid screening of vast compound libraries against a specific biological target. mdpi.commdpi.comrsc.org This approach helps to identify "hit" compounds that are most likely to bind to the target, thereby prioritizing them for further experimental testing. mdpi.com For a compound like this compound, molecular docking and virtual screening could be employed to identify its potential biological targets by screening it against a database of known protein structures. This process can reveal potential interactions, such as metal coordination and π–π stacking, which are crucial for binding affinity. mdpi.com
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. cresset-group.combonvinlab.org By solving Newton's equations of motion, MD simulations generate an ensemble of structures that represent the dynamic nature of a molecule in its biological environment. cresset-group.com This technique is invaluable for understanding the conformational flexibility of both the ligand and its target protein, as well as the dynamics of their binding process. mdpi.combiorxiv.org
In the study of this compound, MD simulations could provide detailed insights into:
Conformational Analysis : Identifying the most stable conformations of this compound and how its shape might change upon binding to a target. mdpi.com
Binding Stability : Assessing the stability of the this compound-protein complex over time and identifying key interactions, such as hydrogen bonds, that maintain the bound state. mdpi.com
Protein Dynamics : Observing how the target protein's conformation changes in the presence of this compound, which can reveal allosteric effects or induced-fit mechanisms. cresset-group.com
For example, studies on peptides have shown that MD simulations can effectively sample the conformational space and reveal preferential structures, which can be corroborated with experimental data from techniques like NMR spectroscopy. mdpi.comnih.gov
For a deeper understanding of chemical reactions, such as enzymatic catalysis or the metabolic transformation of a drug, quantum mechanical (QM) methods are required. idosr.orgresearchgate.netnih.gov QM methods, like Density Functional Theory (DFT), can accurately describe electronic rearrangements, bond breaking, and bond formation. idosr.org However, QM calculations are computationally expensive and are typically limited to systems of a few hundred atoms. nih.govmdpi.com
To study reactions within large biological systems like enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govmdpi.comwikipedia.orgmpg.de In this approach, the chemically active site (e.g., the substrate and key enzyme residues) is treated with a high-level QM method, while the rest of the protein and solvent environment is described by a more computationally efficient MM force field. nih.govmdpi.com This multiscale approach combines the accuracy of QM with the speed of MM. mdpi.comwikipedia.org
The application of QM/MM methods to this compound research could elucidate:
Enzymatic Reaction Mechanisms : If this compound is an enzyme inhibitor, QM/MM could detail the step-by-step mechanism of inhibition at an atomic level. nih.gov
Metabolic Pathways : Understanding how this compound is metabolized by enzymes like Cytochrome P450.
Covalent Inhibition : If this compound or its derivatives act as covalent inhibitors, QM/MM can model the bond-forming reaction with the target protein.
These calculations can characterize transition states and determine the energy barriers of reactions, providing insights that are difficult to obtain experimentally. nih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivative Design
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. u-strasbg.fr A key application within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. neovarsity.org QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. neovarsity.orgactascientific.com By identifying the physicochemical properties and structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives. actascientific.comljmu.ac.uk
In the case of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), QSAR studies have been instrumental. researchgate.netnih.gov A Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, was applied to a large set of HEPT analogues. nih.gov The derived model demonstrated high predictive ability and revealed the importance of both steric and electrostatic interactions for inhibiting the HIV-1 reverse transcriptase (RT). nih.gov
Key Findings from QSAR Studies on HEPT Derivatives:
| Finding | Implication for Derivative Design | Source |
| Steric interactions are the dominant factor, contributing 64.4% to the model. | The size and shape of substituents are critical for activity. | nih.gov |
| Electrostatic interactions also play a significant role. | The electronic properties (charge distribution) of substituents should be optimized. | nih.gov |
| A moderately sized group at the C5 position enhances contact with the Tyr181 residue of the enzyme. | Substituents at this position can be modified to improve binding by displacing key amino acids. | nih.gov |
| Groups that are too small or too large at the C5 position lead to reduced activity. | There is an optimal size for substituents at C5 to fit within the binding cavity. | nih.gov |
These findings provide a clear rationale for designing new HEPT derivatives with improved inhibitory activity against HIV-1 RT and help explain resistance caused by mutations in the enzyme. nih.gov
Application of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by providing powerful tools for analyzing complex biological data and accelerating the design process. nih.govmdpi.com These technologies are applied at nearly every stage, from target identification to predicting clinical trial outcomes. nih.gov ML algorithms, such as support vector machines and deep neural networks, can learn from large datasets to build predictive models for a wide range of properties. mdpi.comcsic.es
In the context of this compound research, AI and ML could be applied to:
Predict Biological Activity : Develop QSAR models using ML algorithms to predict the potency of new this compound derivatives. frontiersin.org
ADMET Prediction : Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates.
De Novo Design : Generate entirely new molecular structures with desired properties using generative AI models. schrodinger.com
Integrate with MD Simulations : Enhance the analysis of MD simulations to identify important conformational states or predict binding affinities. frontiersin.orgresearchgate.net
For this compound and its derivatives, AI could:
Propose Novel Synthetic Pathways : Identify more efficient or environmentally friendly routes than currently exist. pharmafeatures.commi-6.co.jp
Optimize Reaction Conditions : Predict the optimal temperature, solvent, and catalyst for each step in a synthesis, maximizing yield and minimizing byproducts. preprints.org
Machine Learning for Biological Activity Prediction and Interaction Profiling
Extensive research into the application of machine learning models for predicting the biological activity and interaction profiling of this compound has not yielded specific studies or publicly available data. While machine learning is a burgeoning field in computational drug discovery, its direct application to this compound has not been documented in available scientific literature.
The general approach in computational chemistry involves using algorithms to learn from large datasets of chemical structures and their corresponding biological activities. These models can then predict the properties of new or untested compounds. For a compound like this compound, this would typically involve:
Dataset Curation: Gathering a substantial dataset of molecules structurally related to this compound, along with their experimentally determined biological activities (e.g., binding affinities to a specific target).
Molecular Descriptor Calculation: Converting the 2D or 3D structures of these molecules into numerical representations (descriptors) that capture their physicochemical and structural features.
Model Training: Using machine learning algorithms—such as support vector machines (SVM), random forests (RF), or deep neural networks (DNN)—to learn the relationship between the molecular descriptors and the biological activity.
Prediction and Validation: Applying the trained model to predict the activity of Hep-tolamide and validating the prediction through further computational or experimental methods.
However, at present, there are no published studies detailing the use of these methodologies specifically for this compound. The table below illustrates a hypothetical representation of data that would be used in such a study, but it is important to note that this is a generalized example and not based on actual research for this compound.
Hypothetical Data for Machine Learning Model Training
| Compound ID | Canonical SMILES | Target Protein | Binding Affinity (IC50, nM) |
|---|---|---|---|
| Compound A | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | Carbonic Anhydrase II | 150 |
| Compound B | CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | Carbonic Anhydrase II | 200 |
| Compound C | CLC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | Carbonic Anhydrase II | 120 |
| This compound | Not Available | Carbonic Anhydrase II | To be Predicted |
This table is for illustrative purposes only and does not represent real experimental data for the listed compounds in this context.
The lack of specific machine learning research on this compound may be due to various factors, including research priorities, the availability of extensive and high-quality biological data, or the proprietary nature of such studies if conducted within commercial entities. Future work in the public domain would be necessary to build and validate predictive models for this compound's biological interactions.
Emerging Research Directions and Methodological Innovations for Heptolamide
Exploration of New Biological Contexts for Heptolamide-like Compounds
Beyond their well-established role as insulin (B600854) secretagogues, researchers are uncovering new biological contexts for sulfonylurea compounds. wisdomlib.orgmdpi.com A significant area of investigation is their potential interaction with peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. researchgate.net In-silico virtual screening and subsequent in-vitro biological assays have suggested that some sulfonylureas and glinides can bind to and activate PPAR-γ. researchgate.net This dual mode of action, targeting both the sulfonylurea receptor (SUR) to stimulate insulin secretion and PPAR-γ to improve insulin resistance, could open new avenues for designing more effective antidiabetic drugs. wisdomlib.orgresearchgate.net
Another emerging area of research is the neurological effects of sulfonylureas. A retrospective study on patients with type 2 diabetes and primary intracerebral hemorrhage (pICH) found that pre-existing sulfonylurea use was associated with significantly lower admission ICH volumes and reduced perihematomal edema (PHE) volumes. nih.gov These findings suggest a potential neuroprotective role for these compounds in the context of hemorrhagic stroke. nih.gov
The cardiovascular effects of sulfonylureas are also a subject of intense research, with conflicting findings. Some studies suggest that by blocking ATP-sensitive potassium (KATP) channels in cardiac myocytes, sulfonylureas may impair ischemic preconditioning, a natural protective mechanism of the heart. nih.govjacc.org Conversely, other large-scale clinical trials have indicated that newer generation sulfonylureas, such as gliclazide (B1671584) and glimepiride, are not associated with an increased risk of cardiovascular events. nih.gov A retrospective study using cardiac magnetic resonance (CMR) imaging in patients with ST-segment elevation myocardial infarction (STEMI) found that sulfonylurea use was not associated with a larger infarct size, although a higher incidence of microvascular obstruction was observed. frontiersin.org These divergent findings highlight the complexity of the cardiovascular actions of sulfonylureas and underscore the need for further research to delineate the effects of specific compounds within this class.
Integration of Multi-Omics Data in Mechanistic Investigations
The advent of multi-omics technologies is revolutionizing the study of drug action and disease pathogenesis. Integrating data from genomics, transcriptomics, proteomics, and metabolomics provides a more holistic understanding of the biological response to drugs like sulfonylureas. mdpi.comnih.gov Pharmacometabolomics, in particular, has emerged as a powerful tool to investigate the variability in patient response to sulfonylurea treatment. frontierspartnerships.org
A recent cross-sectional study employing pharmacometabolomics identified distinct metabolic profiles in patients who responded well to sulfonylureas compared to poor responders. frontierspartnerships.org Good responders exhibited higher levels of certain acylcholines and gamma-glutamyl amino acids. frontierspartnerships.org Since acetylcholine (B1216132) is known to stimulate insulin secretion, this finding suggests a potential new area for research into the synergistic effects of these metabolites with sulfonylurea action. frontierspartnerships.org
The broader application of multi-omics is also shedding light on the complex mechanisms of glycolipid metabolism disorders. nih.gov By combining data from different omics levels, researchers are identifying new biomarkers and pathways involved in the development and progression of type 2 diabetes. nih.govmdpi.comfrontiersin.org This integrated approach is crucial for moving towards precision medicine, where treatment strategies, including the choice and dosage of sulfonylureas, can be tailored to an individual's unique molecular profile. mdpi.com
Development of High-Throughput and Miniaturized Screening Platforms for Mechanistic Discovery
The discovery of novel hypoglycemic agents and the elucidation of their mechanisms of action are being accelerated by the development of innovative screening platforms. High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds for their biological activity. nih.govnih.gov
One significant advancement is the use of three-dimensional (3D) β-cell spheroids in HTS assays. nih.gov These spheroids, which can be generated from cultured cell lines, more closely mimic the structure and function of human pancreatic islets compared to traditional two-dimensional (2D) cell cultures. nih.gov Studies have shown that 3D β-cell spheroids are sensitive and predictive models for evaluating the in-vivo response to antidiabetic drugs, including the sulfonylurea glibenclamide. nih.gov
Other HTS platforms are being developed to target different components of the glucose regulatory system. For example, HTS assays have been established to screen for small-molecule activators of glucokinase, a key enzyme in glucose sensing and insulin release. besjournal.com Similarly, fluorescent binding assays have been designed for HTS of compounds that interact with PPARα, another important target in diabetes research. nih.gov An in-vivo screening platform using hydrodynamic tail vein injection in mice has also been developed to identify secreted proteins that modulate glucose handling, identifying several members of the interleukin-6 family as potent hypoglycemic agents. plos.org These advanced screening technologies are instrumental in identifying new drug candidates and uncovering novel mechanisms of action for existing drug classes like sulfonylureas.
Advances in Non-Animal Models for Mechanistic Preclinical Research
In line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research, there is a growing emphasis on the development and use of non-animal models in preclinical studies. These models offer several advantages, including higher throughput, lower cost, and the potential for greater relevance to human biology. mdpi.com
As mentioned in the previous section, 3D β-cell spheroids derived from human or cultured cell lines are a prime example of an advanced non-animal model for diabetes research. nih.gov These models provide a more physiologically relevant system for studying insulin secretion and the effects of hypoglycemic agents compared to monolayer cell cultures. nih.gov
Another innovative non-animal model being explored is the fruit fly, Drosophila melanogaster. mdpi.com With its short generation time, genetic tractability, and conserved metabolic pathways, Drosophila has emerged as a promising tool for the initial in-vivo screening of new drugs. mdpi.com Studies have shown that Drosophila can be used to evaluate the hypoglycemic effects of compounds like DPP4 inhibitors, highlighting its potential as a rapid and cost-effective screening model for antidiabetic agents. mdpi.com The use of such models can help to accelerate the early stages of drug discovery and reduce the reliance on mammalian models. eijppr.comresearchgate.net
Application of Advanced Imaging Techniques for Molecular and Cellular Studies
Advanced imaging techniques are providing unprecedented insights into the molecular and cellular effects of drugs like sulfonylureas in living systems. These non-invasive methods allow for the visualization and quantification of biological processes at a high resolution.
Molecular imaging with radiolabeled tracers is one such powerful technique. A study demonstrated the feasibility of using Technetium-99m-labeled glipizide (B1671590) (a sulfonylurea) for single-photon emission computed tomography (SPECT) imaging of pancreatic beta cells. nih.gov This approach allows for the non-invasive assessment of beta-cell mass and receptor binding, which could be valuable for monitoring disease progression and treatment response in diabetes. nih.gov
In the realm of cardiovascular research, cardiac magnetic resonance (CMR) imaging is being used to investigate the effects of sulfonylureas on the heart. frontiersin.org As previously noted, a study utilized CMR to quantify infarct size and microvascular obstruction in diabetic patients experiencing a heart attack, providing detailed information on the cardiac safety profile of these drugs. frontiersin.org These advanced imaging modalities are critical for a deeper understanding of the systemic effects of this compound-like compounds and for the development of safer and more effective therapies.
Q & A
Q. What experimental protocols are recommended for characterizing Heptolamide’s physicochemical properties in preclinical studies?
To characterize this compound, researchers should employ a combination of analytical techniques:
- Chromatography : Use HPLC or UPLC with a C18 column and UV detection (λ = 250–300 nm) to assess purity and quantify degradation products .
- Spectroscopy : NMR (¹H, ¹³C) and FT-IR to confirm molecular structure and functional groups .
- Thermal Analysis : DSC and TGA to evaluate melting points, decomposition temperatures, and stability under varying humidity conditions .
- Solubility Studies : Conduct shake-flask experiments in buffered solutions (pH 1.2–7.4) to determine logP and intrinsic solubility .
Q. Table 1: Recommended Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/ACN gradient, 1 mL/min | Purity assessment |
| DSC | Heating rate: 10°C/min, N₂ atmosphere | Thermal stability |
| NMR | 500 MHz, DMSO-d₆ solvent | Structural confirmation |
Q. How should researchers design dose-response studies for this compound in in vitro models?
- Cell Lines : Select disease-relevant models (e.g., HepG2 for hepatotoxicity or MCF-7 for cancer studies) .
- Dose Range : Use a logarithmic scale (e.g., 1 nM–100 µM) with triplicate wells. Include vehicle controls (DMSO ≤0.1%) .
- Endpoint Assays : Combine viability (MTT assay) with mechanistic endpoints (e.g., caspase-3 for apoptosis). Normalize data to untreated controls .
- Statistical Power : Calculate sample size using tools like G*Power (α=0.05, β=0.2) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Conflicting toxicity data may arise from batch variability, assay conditions, or model specificity. To address this:
- Batch Analysis : Compare LC-MS profiles and impurity levels across batches .
- Assay Standardization : Replicate studies using harmonized protocols (e.g., OECD guidelines for cytotoxicity) .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., cell passage number, serum concentration) .
Q. Example Workflow :
Validate this compound purity (HPLC ≥98%).
Replicate assays in parallel across labs with shared reagents.
Apply ANOVA to isolate variability sources (batch vs. protocol) .
Q. What mixed-methods approaches are suitable for studying this compound’s mechanism of action?
A mixed-methods design integrates quantitative pharmacodynamic data with qualitative pathway analysis:
Q. Table 2: Mixed-Methods Framework
| Component | Method | Output |
|---|---|---|
| Quantitative | High-throughput screening | IC₅₀, Emax |
| Qualitative | Systematic review | Mechanism hypotheses |
| Integration | Joint display analysis | Mechanistic consensus |
Q. How should researchers assess this compound’s stability under physiological conditions for in vivo studies?
- Simulated Fluids : Incubate this compound in SGF (pH 1.2) and SIF (pH 6.8) at 37°C. Sample at 0, 1, 2, 4, 8, 24 hours .
- Analytical Monitoring : Use LC-MS/MS to quantify parent compound and degradation products. Apply Arrhenius kinetics to predict shelf-life .
- Light/Heat Stress : Expose to 40°C/75% RH or UV light (320–400 nm) for accelerated stability testing .
Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?
- Quality Control : Request certificates of analysis (CoA) with HPLC purity, residual solvent data, and peptide content (if applicable) .
- Pre-Study Calibration : Pre-test each batch in a pilot assay (e.g., enzyme inhibition) and normalize doses based on activity .
- Blinding : Use blinded aliquots to reduce experimental bias .
Methodological Challenges
Q. How to optimize this compound’s solubility for in vivo pharmacokinetic studies?
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
